molecular formula C17H14Cl4O6 B14657408 2-(2,4-Dichlorophenoxy)propanoic acid mixt. with (2,4-dichlorophenoxy)acetic acid CAS No. 39389-74-7

2-(2,4-Dichlorophenoxy)propanoic acid mixt. with (2,4-dichlorophenoxy)acetic acid

Cat. No.: B14657408
CAS No.: 39389-74-7
M. Wt: 456.1 g/mol
InChI Key: KYNIQGYTUILJAI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)propanoic acid mixed with 2,4-dichlorophenoxyacetic acid is a combination of two chlorophenoxy herbicides. These compounds are primarily used in agriculture to control broadleaf weeds. They function by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenoxy)propanoic acid is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage .

2,4-Dichlorophenoxyacetic acid is prepared by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid in the presence of a base .

Industrial Production Methods

Industrial production of these compounds involves large-scale chlorination and etherification processes. The reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid have several scientific research applications:

    Chemistry: Used as model compounds to study the behavior of chlorophenoxy herbicides.

    Biology: Employed in studies on plant hormone action and herbicide resistance.

    Medicine: Investigated for their potential effects on human health and their role as endocrine disruptors.

    Industry: Utilized in the formulation of herbicides for agricultural use

Mechanism of Action

These compounds act by mimicking the natural plant hormone auxin. They bind to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant .

Properties

CAS No.

39389-74-7

Molecular Formula

C17H14Cl4O6

Molecular Weight

456.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;2-(2,4-dichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H8Cl2O3.C8H6Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-5H,1H3,(H,12,13);1-3H,4H2,(H,11,12)

InChI Key

KYNIQGYTUILJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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